(R)-4-amino-2-hydroxybutanoic acid hydrochloride
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Overview
Description
®-4-amino-2-hydroxybutanoic acid hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical processes and is often used in scientific research due to its unique properties. This compound is a hydrochloride salt form, which enhances its solubility and stability in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-amino-2-hydroxybutanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with ®-2-hydroxybutanoic acid.
Amination: The hydroxyl group is converted to an amino group through a series of reactions, including protection and deprotection steps to ensure the correct stereochemistry.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of ®-4-amino-2-hydroxybutanoic acid hydrochloride may involve:
Large-Scale Synthesis: Utilizing large reactors to carry out the amination and hydrochloride formation steps.
Purification: Techniques such as crystallization or chromatography are used to purify the final product.
Quality Control: Ensuring the product meets the required purity and quality standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions: ®-4-amino-2-hydroxybutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation reactions.
Major Products:
Oxidation Products: Oxo derivatives of the amino acid.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
®-4-amino-2-hydroxybutanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of ®-4-amino-2-hydroxybutanoic acid hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways. The molecular targets and pathways involved include:
Enzyme Inhibition: Inhibiting enzymes involved in amino acid metabolism.
Receptor Binding: Binding to specific receptors, modulating their activity.
Comparison with Similar Compounds
(S)-4-amino-2-hydroxybutanoic acid hydrochloride: The enantiomer of the compound, with different biological activity.
4-amino-3-hydroxybutanoic acid hydrochloride: A structural isomer with distinct properties.
2-amino-4-hydroxybutanoic acid hydrochloride: Another isomer with unique reactivity.
Uniqueness: ®-4-amino-2-hydroxybutanoic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact with enzymes and receptors in a stereospecific manner makes it valuable in research and industrial applications.
Properties
IUPAC Name |
(2R)-4-amino-2-hydroxybutanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c5-2-1-3(6)4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H/t3-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYDSOQKJCJGSY-AENDTGMFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)[C@H](C(=O)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744440 |
Source
|
Record name | (2R)-4-Amino-2-hydroxybutanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117173-81-6 |
Source
|
Record name | (2R)-4-Amino-2-hydroxybutanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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